

5-Bromodeoxyuridine Triphosphate (5-BrdUTP) Sodium Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-BrdUTP sodium salt

CAS No.: 1173-82-6

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This technical guide provides an in-depth overview of 5-Bromodeoxyuridine Triphosphate (5-BrdUTP) sodium salt, a halogenated thymidine analog crucial for various applications in molecular biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed physicochemical data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

5-BrdUTP sodium salt is a synthetic nucleotide that can be incorporated into newly synthesized DNA by various DNA polymerases. Its key physicochemical properties are summarized in the table below.

Property	Value	References
Synonyms	5-BrdUTP Na, 5Br-dUTP, 5-Bromo-2'-deoxyuridine-5'-triphosphate sodium salt	[Santa Cruz Biotechnology, n.d., Biosynth, n.d.]
Molecular Formula	$C_9H_{14}BrN_2O_{14}P_3 \cdot xNa$	[Santa Cruz Biotechnology, n.d.]
Molecular Weight	547.04 g/mol (free acid)	[Santa Cruz Biotechnology, n.d., Biosynth, n.d., Sigma-Aldrich, n.d.]
Purity	$\geq 90\%$ to $\geq 95\%$ (HPLC)	[Santa Cruz Biotechnology, n.d., Jena Bioscience, n.d.]
Appearance	White to off-white powder or colorless to slightly yellow solution	[Sigma-Aldrich, n.d., Jena Bioscience, n.d.]
Solubility	Soluble in water (50 mg/mL)	[Sigma-Aldrich, n.d.]
Storage Conditions	-20°C	[Sigma-Aldrich, n.d., Jena Bioscience, n.d.]
Spectroscopic Properties	λ_{max} : 278 nm, ϵ : 9.7 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl, pH 7.5)	[Jena Bioscience, n.d.]

Core Applications and Mechanisms

5-BrdUTP serves as a versatile tool in molecular biology, primarily due to its ability to be incorporated into DNA, where the bromine atom can be specifically targeted for detection or to induce mutations.

Cell Proliferation and DNA Synthesis

5-BrdUTP is widely used to label and detect newly synthesized DNA in proliferating cells. As a thymidine analog, it is incorporated into DNA during the S-phase of the cell cycle. The incorporated 5-bromouracil can then be detected using specific monoclonal antibodies,

allowing for the visualization and quantification of DNA synthesis. This is a cornerstone technique in studying cell cycle kinetics, and the effects of various drugs on cell growth.

Apoptosis Detection (TUNEL Assay)

In apoptotic cells, DNA is fragmented, leading to an increased number of 3'-hydroxyl (3'-OH) ends. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled nucleotides, such as 5-BrdUTP, to these 3'-OH ends.[1][2] The incorporated 5-BrdUTP is then detected with a fluorescently labeled anti-BrdU antibody, providing a sensitive method for identifying apoptotic cells.

DNA Damage and Repair Studies

The incorporation of 5-BrdUTP into DNA can induce a DNA damage response. This response often involves the activation of the ATM-Chk2 and ATR-Chk1 signaling pathways, leading to the phosphorylation and activation of the tumor suppressor protein p53. This makes 5-BrdUTP a useful tool for studying the mechanisms of DNA damage signaling and repair.

Random Mutagenesis

5-BrdUTP can be used as a mutagenic agent in techniques like error-prone PCR. During DNA synthesis, 5-bromouracil can mispair with guanine, leading to A:T to G:C transitions in subsequent replication rounds. This property is exploited to create random mutations in a target gene, allowing for the study of protein function and directed evolution experiments.

Enzymatic Inhibition

5-BrdUTP has been shown to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. This inhibitory effect prevents the synthesis of DNA from an RNA template, highlighting its potential in antiviral research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-BrdUTP.

Cell Proliferation Assay using Immunofluorescence

This protocol outlines the steps for labeling proliferating cells with 5-BrdUTP and detecting its incorporation via immunofluorescence.

Materials:

- **5-BrdUTP sodium salt** solution
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
- DNA denaturation solution (e.g., 2N HCl)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody: anti-BrdU monoclonal antibody
- Secondary antibody: Fluorescently labeled anti-mouse IgG
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- **Cell Labeling:** Add 5-BrdUTP to the cell culture medium to a final concentration of 10 μ M. Incubate the cells for 1-24 hours at 37°C, depending on the cell division rate.
- **Fixation:** Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

- DNA Denaturation: Wash the cells with PBS and then incubate with 2N HCl for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU. Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
- Blocking: Wash the cells three times with PBS and block with 5% normal goat serum in PBS for 1 hour.
- Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using mounting medium.
- Visualization: Analyze the cells using a fluorescence microscope.



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Cell Proliferation Assay Workflow

TUNEL Assay for Apoptosis Detection by Flow Cytometry

This protocol details the use of 5-BrdUTP in a TUNEL assay to quantify apoptosis by flow cytometry.

Materials:

- Cell suspension (1-2 x 10⁶ cells/sample)
- PBS
- 1% Paraformaldehyde in PBS
- 70% Ethanol (ice-cold)
- TdT Reaction Buffer (5x)
- Terminal deoxynucleotidyl Transferase (TdT)
- 5-BrdUTP solution (e.g., 2 mM stock)
- CoCl₂ solution (e.g., 10 mM)
- Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 5 mg/mL BSA)
- FITC-conjugated anti-BrdU antibody solution
- Propidium Iodide (PI)/RNase A staining solution

Procedure:

- Fixation: Resuspend cells in 0.5 mL of PBS, then add to 4.5 mL of ice-cold 1% paraformaldehyde. Incubate on ice for 15 minutes. Centrifuge, discard the supernatant, and resuspend in 5 mL of PBS.
- Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 0.5 mL of PBS. Add this suspension to 4.5 mL of ice-cold 70% ethanol and incubate on ice for at least 30 minutes.
- Labeling Reaction: Centrifuge the cells, discard the ethanol, and wash twice with Rinsing Buffer. Resuspend the cell pellet in 50 µL of DNA labeling solution containing:
 - 10 µL TdT 5x Reaction Buffer

- 2.0 μL of 2 mM 5-BrdUTP stock solution
- 0.5 μL TdT (e.g., 25 U/ μL)
- 5 μL of 10 mM CoCl_2 solution
- 32.5 μL distilled H_2O
- Incubation: Incubate for 60 minutes at 37°C in a humidified incubator.
- Antibody Staining: Add 1 mL of Rinsing Buffer, centrifuge, and discard the supernatant. Resuspend the cells in 100 μL of FITC-conjugated anti-BrdU antibody solution and incubate for 30 minutes at room temperature in the dark.
- DNA Staining: Add 0.5 mL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting FITC fluorescence for apoptotic cells and PI fluorescence for total DNA content.[3][4][5]



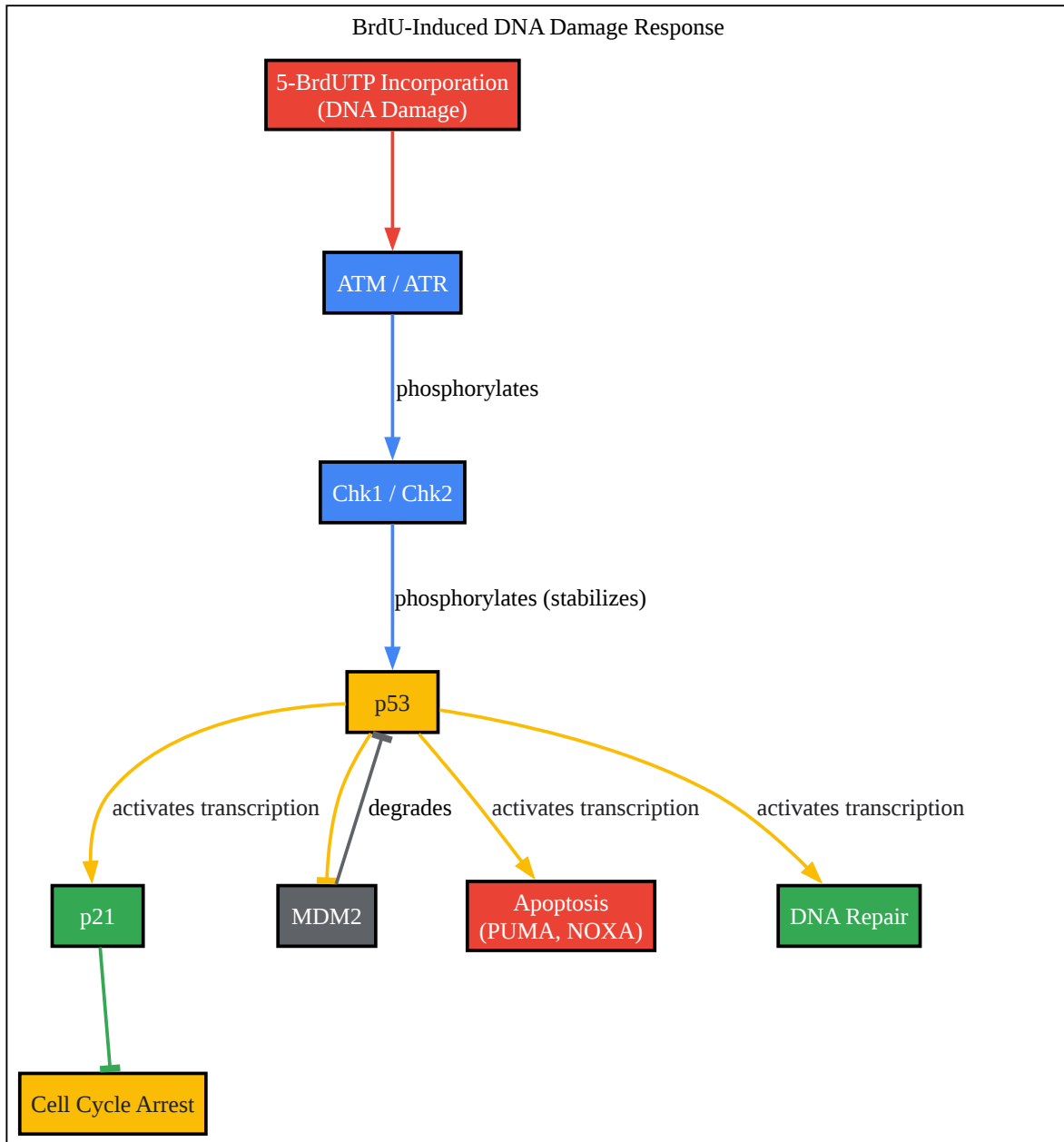
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TUNEL Assay Workflow

Signaling Pathway Involvement: DNA Damage Response

Incorporation of 5-BrdUTP can be perceived by the cell as DNA damage, triggering a cascade of signaling events to arrest the cell cycle and initiate repair. A key pathway activated is the ATM/ATR-mediated DNA damage response.

Upon recognition of DNA abnormalities, the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[3][6][7] Activated Chk1 and Chk2, in turn, phosphorylate the tumor suppressor protein p53 at key serine residues (e.g., Ser15 and Ser20). This phosphorylation stabilizes p53 by preventing its degradation mediated by MDM2. Stabilized p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and, if the damage is too severe, apoptosis (e.g., PUMA, NOXA).



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BrdU-Induced DNA Damage Pathway

Conclusion

5-BrdUTP sodium salt is an invaluable reagent for researchers in cell biology, oncology, and virology. Its ability to be incorporated into DNA allows for the precise tracking of cell proliferation, the sensitive detection of apoptosis, and the study of DNA damage and repair mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a variety of research applications, ultimately contributing to advancements in our understanding of fundamental biological processes and the development of novel therapeutics.

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